Sonolisib is a structural analogue of the fungal metabolite Wortmannin [1]. It acts as an irreversible, covalent inhibitor of PI3K by binding to a specific lysine residue (K802) within the ATP-binding pocket of the PI3K catalytic subunit [1]. This covalent modification leads to prolonged inhibition of the enzyme, disrupting the crucial PI3K/AKT/mTOR signaling pathway.
This pathway is a master regulator of cell growth, survival, metabolism, and proliferation. The following diagram illustrates the pathway and the site of this compound's action:
Diagram of the PI3K/AKT/mTOR signaling pathway and this compound's inhibitory action. The aberrant activation of this pathway is a common event in human cancers, making it a prominent therapeutic target [2]. This compound's irreversible mechanism differentiates it from earlier, reversible ATP-competitive inhibitors and may contribute to a more durable pharmacological effect [1].
This compound has been investigated in clinical trials for several advanced solid tumors. The table below summarizes its clinical trial landscape based on available data:
| Condition | Phase | Status |
|---|---|---|
| Glioblastoma | 2 | Completed [3] |
| Prostate Cancer | 2 | Completed [3] |
| Advanced Solid Tumors | 1 | Completed [3] |
| Non-Small Cell Lung Cancer (NSCLC) | 1/2 | Used in trials [3] |
| Advanced BRAF-mutant Cancers | 1/2 | Used in trials [3] |
| Metastatic Colorectal Carcinoma | 1/2 | Used in trials (as part of combination therapy) [1] |
| Head and Neck Squamous Cell Cancer | 1/2 | Used in trials (as part of combination therapy) [1] |
In a preclinical research setting, understanding how this compound and similar covalent natural products work is an active area of study. Advanced techniques like chemical proteomics and quantitative activity-based protein profiling (ABPP) are used to map their precise molecular targets and mechanisms across the proteome [1].
The general workflow for such investigations is illustrated below:
General workflow for profiling covalent inhibitors like this compound.
The potency and biochemical profile of Sonolisib are detailed in the following table.
| Parameter | Value / Detail |
|---|---|
| IC50 for purified PI3K | 0.1 nM [1] |
| IC50 for PI3K isoforms | p110α: 0.1 nM; p120γ: 1.0 nM; p110δ: 2.9 nM [2] |
| IC50 in HT-29 colon cancer cells | 20 nM (for inhibition of phospho-Ser473-Akt) [1] |
| In vivo antitumor activity | Log cell kill up to 1.2 in OvCar-3 ovarian and A-549 lung cancer xenografts in mice [1] |
This compound is a potent inhibitor of the Class I PI3K enzymes, which are frequently hyperactivated in cancers [3]. It acts by irreversibly binding to the PI3K enzymes, preventing the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) [2]. This inhibition blocks the downstream activation of the key signaling protein AKT and its subsequent signaling cascades, which are critical for cell growth, survival, and proliferation [3] [2]. The following diagram illustrates this signaling pathway and the point of inhibition by this compound.
The antitumor activity of this compound was established through various in vitro and in vivo experiments.
This compound entered clinical trials for several advanced solid tumors, including glioblastoma, prostate cancer, head and neck cancer, and non-small cell lung cancer [5] [6]. However, clinical development was discontinued. Key clinical findings include:
Sonolisib is a synthetic derivative of the early PI3K inhibitor Wortmannin, designed to have improved pharmacological properties [1]. It acts as an irreversible inhibitor of Class IA PI3K enzymes [2] [1]. By inhibiting PI3K, this compound blocks the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of the downstream PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and proliferation. In susceptible tumor cells, this leads to the inhibition of tumor cell growth and survival [2].
Its potency against different Class I PI3K isoforms is demonstrated by the following IC₅₀ values:
| PI3K Isoform | IC₅₀ (nM) |
|---|---|
| p110α | 0.1 nM [2] |
| p120γ (PI3Kγ) | 1.0 nM [2] |
| p110δ | 2.9 nM [2] |
The following diagram illustrates the signaling pathway targeted by this compound and its functional outcomes:
This compound has been studied in both preclinical models and clinical trials for various cancers, and recent research has uncovered a novel application in targeting senescent cells.
This compound advanced to Phase 2 clinical trials for several solid tumors before its development was ultimately discontinued [3]. Clinical trials investigated its potential in:
Despite encouraging preclinical activity, the clinical efficacy of PI3K inhibitor monotherapy in cancers like colorectal has been limited, often due to concomitant genetic alterations such as KRAS mutations [1] [5].
A significant recent discovery is that this compound functions as a senolytic—a compound that selectively induces apoptosis in senescent cells [6]. Cellular senescence, a stable cell cycle arrest, can be induced by DNA-damaging therapies like radiation and chemotherapy. The accumulation of these cells can promote tumor relapse and therapy-related side effects.
For researchers working with this compound in vitro, here are key practical considerations.
The following methodology is adapted from research investigating the senolytic effects of this compound [6].
| PI3K Isoform | Catalytic Subunit | IC50 Value |
|---|---|---|
| PI3Kα [1] | p110α [2] | 0.1 nM [3] [4] |
| PI3Kγ [1] | p120γ [3] | 1.0 nM [3] [4] |
| PI3Kδ [1] | p110δ [2] | 2.9 nM [3] [4] |
This compound is a novel, oral, small-molecule inhibitor and a wortmannin analog [4]. Its primary mechanism involves the irreversible inhibition of the PI3K/Akt signaling pathway [3] [4].
To evaluate the biological activity and therapeutic potential of this compound in a research setting, several standard experimental approaches are used. The workflow below outlines a typical in vitro study design.
This compound has been investigated in clinical trials for various cancer types, demonstrating its transition from preclinical research to clinical evaluation. These studies have included glioblastoma, prostate cancer, advanced solid tumors, advanced BRAF-mutant cancers, non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma, metastatic colorectal cancer, and melanoma [4] [5].
This compound is a potent and irreversible pan-isoform PI3K inhibitor with well-characterized IC50 values in the low nanomolar range. Its mechanism of action and standard experimental methods provide a strong foundation for your technical guide.
| Property | Description |
|---|---|
| CAS Number | 502632-66-8 [1] |
| Chemical Formula | C₂₉H₃₅NO₈ [1] |
| Molecular Weight | 525.59 g/mol [1] |
| Mechanism of Action | Irreversible, pan-isoform PI3K inhibitor [2] [1] |
| Primary Effect | Inhibits production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and blocks PI3K/Akt signaling pathway [1] |
The following table summarizes the half-maximal inhibitory concentration (IC50) of Sonolisib against different Class I PI3K isoforms, demonstrating its pan-isoform activity.
| PI3K Isoform | IC50 (nM) |
|---|---|
| p110α (PIK3CA) | 0.1 nM [1] |
| p110γ (PIK3CG) | 1.0 nM [1] |
| p110δ (PIK3CD) | 2.9 nM [1] |
| p110β (PIK3CB) | >300 nM [2] |
Note: The high IC50 for the p110β isoform indicates significantly weaker inhibition compared to the other isoforms [2].
This compound functions as an irreversible inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks) [1]. It potently inhibits the p110α, γ, and δ catalytic subunits, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of AKT and its downstream effectors in the mTOR signaling pathway, which are crucial for cell survival, growth, and proliferation [3] [4].
The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway and the site of this compound's action.
The PI3K/AKT/mTOR pathway and this compound's inhibitory action. This compound irreversibly inhibits PI3K, blocking the signal that drives cancer cell processes.
To compile the in-depth technical guide you require, I suggest you:
The table below summarizes the core information available for this compound:
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | DJM-166, DJM-2-166, NSC-722134 [1] |
| Mechanism of Action | Pan-Class I PI3K inhibitor; inhibits multiple isoforms (PI3Kα, β, δ, γ) of the Phosphatidylinositol 3-kinase family [2] [3] [1]. |
| Primary Target | PI3K/AKT/mTOR signaling pathway [2] [4] |
| R&D Status | Discontinued (Highest Phase: Phase 2) [1] |
| Reported IC50 Values | PI3Kα: 0.1 nM, PI3Kδ: 2.9 nM, PI3Kγ: 1 nM, PI3Kβ: >300 nM (Note: Specific assay conditions not provided) [3] |
Search results indicate this compound was investigated in preclinical models, but specific experimental details and raw data are not available in the searched literature.
The following table lists the cancer indications for which this compound advanced to Phase 2 clinical trials, per the database record [1]:
| Indication | Phase | Location |
|---|---|---|
| BRAF-mutation brain cancer | Phase 2 | United States |
| Unresectable Melanoma | Phase 2 | United States |
| Metastatic castration-resistant prostate cancer | Phase 2 | Canada |
| Glioblastoma Multiforme | Phase 2 | Canada |
| Metastatic Colorectal Carcinoma | Phase 2 | United States & Canada |
| Squamous cell carcinoma of head and neck (metastatic) | Phase 2 | United States & Canada |
| Non-Small Cell Lung Cancer | Phase 2 | United States & Canada |
This compound is a pan-PI3K inhibitor that targets the PI3K/AKT/mTOR (PAM) pathway, a crucial intracellular signaling network frequently dysregulated in cancer [4] [5]. The following diagram illustrates this pathway and this compound's point of inhibition.
This compound inhibits the PI3K enzyme, blocking downstream oncogenic signaling. The pathway illustrates key components and regulatory feedback, including the tumor suppressor PTEN.
Sonolisib inhibits all class I PI3K isoforms (p110α, p110β, p110δ, p110γ), blocking the PI3K/AKT/mTOR signaling pathway, which is hyperactive in many cancers and crucial for cell growth, survival, and metabolism [1] [2].
The diagram below illustrates how this compound inhibits this pathway at the initial signaling step.
This compound inhibits PI3K activation, blocking downstream AKT/mTORC1 signaling and cancer-promoting cellular processes. PTEN is a natural pathway antagonist.
A significant finding is that this compound exhibits senolytic properties, meaning it can selectively induce apoptosis in senescent cells induced by radiation or chemotherapy, without similarly affecting proliferating cells [3]. This is promising for combination therapies to reduce tumor relapse and treatment side effects like fibrosis [3].
The table below summarizes key experimental findings from a 2024 Cell Death & Disease study [3].
| Experimental Aspect | Findings for this compound (PX-866) |
|---|---|
| Senolytic Activity | Induced apoptotic cell death in senescent HCT116 (colon), MCF-7 (breast), and A549 (lung) carcinoma cells. Effect was independent of senescence trigger (ionizing radiation or chemotherapeutics). |
| Specificity | Treatment caused significant cell death in senescent cells, but only reduced proliferation rates (not death) in non-senescent, proliferating cells. |
| Key Molecular Mechanism | Induced proteasomal degradation of the CDK inhibitor p21WAF1/CIP1, leading to apoptosis in senescent tumor cells. |
| Isoform Specificity | Senolytic effect required simultaneous inhibition of both PI3K class I alpha (e.g., with Alpelisib) and delta (e.g., with Idelalisib) isoforms. |
The following methodology is adapted from the 2024 study that identified this compound's senolytic properties [3]. This workflow outlines the key steps:
Key experimental workflow for evaluating the senolytic effect of this compound, from senescence induction to mechanistic validation.
Key Considerations for the Protocol:
Clinical development of this compound has been explored in various cancers. Development in colorectal cancer has faced challenges, with one trial cohort showing no response or clinical benefit in four colorectal cancer patients [4]. Future research is focusing on rational combination therapies to overcome resistance, particularly in cancers with co-occurring mutations like KRAS [4] [5].
The table below summarizes the key information available on this compound from the search results.
| Attribute | Description |
|---|---|
| Drug Name | This compound (also known as PX-866) [1] |
| Classification | Pan-class I PI3K (phosphoinositide 3-kinase) inhibitor; synthetically derived analog of Wortmannin [2] [1] |
| Primary Documented Mechanism | Inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival, proliferation, and metabolism [2] [1] |
| Context in Literature | Studied as a direct anti-cancer therapeutic; mentioned in the context of treating castration-resistant prostate cancer (CRPC) without chemotherapy [1] |
| Reported Senolytic Activity | No specific data found in the provided search results. |
Although a direct protocol for this compound's senolytic activity is unavailable, you can adapt established senolytic research frameworks to investigate its potential. The general approach involves inducing senescence in vitro, treating with the candidate drug, and then assessing viability and senescence markers.
The workflow below outlines the key stages of a typical senolytic drug screening experiment.
When designing your protocol, you will need to establish the following key parameters, drawing from general senolytic research methods [3] [4]:
Cellular senescence is a state of irreversible cell cycle arrest triggered by stressors like DNA damage or oncogene activation. While it acts as a tumor-suppressive mechanism, the accumulation of senescent cells with age contributes to tissue dysfunction and chronic inflammation, primarily through the Senescence-Associated Secretory Phenotype (SASP) [1] [2].
Senolytic drugs are a class of therapeutics designed to selectively induce apoptosis in these senescent cells. They work by targeting Senescent Cell Anti-Apoptotic Pathways (SCAPs), which are pro-survival networks that senescent cells rely on to resist programmed cell death [3] [4]. The following diagram illustrates the core signaling pathways involved in cellular senescence and the mechanisms of senolytic compounds.
Researchers have identified several senolytic compounds that target different SCAPs. The table below summarizes major senolytic classes, their molecular targets, and key characteristics.
Table 1: Major Classes of Senolytic Compounds
| Senolytic Class | Molecular Targets | Representative Agents | Mode of Action | Key Considerations |
|---|---|---|---|---|
| Tyrosine Kinase Inhibitors | Src family kinases, Eph receptors [3] | Dasatinib | Inhibits pro-survival tyrosine kinases upregulated in certain senescent cell types [3]. | Often used in combination; cell-type specificity is a factor [3]. |
| Flavonoid Polyphenols | PI3K/AKT, NF-κB, ROS pathways [3] | Quercetin, Fisetin | Induces apoptosis via oxidative stress and suppression of anti-apoptotic signaling [3]. | Low toxicity, orally bioavailable, but can have variable potency and poor bioavailability [3]. |
| BCL-2 Family Inhibitors | BCL-2, BCL-xL, BCL-w [3] | Navitoclax (ABT-263), ABT-737 | Blocks anti-apoptotic proteins, triggering mitochondrial apoptosis [3]. | Potency against multiple cell types, but may cause thrombocytopenia as a side effect [3]. |
| MDM2 Inhibitors | MDM2-p53 interaction [5] | RG7112, AMG232, Nutlin-3a | Disrupts p53-MDM2 binding, stabilizing p53 and promoting apoptosis in senescent cells [5]. | Shows promise in reducing epigenetic age in vitro [5]. |
| BET Inhibitors | BET bromodomain proteins, DNA repair [5] | JQ1 | Targets non-homologous end joining DNA repair pathway [5]. | Identified as reducing epigenetic age in blood samples in vitro [5]. |
| Natural Compounds & Others | Oxidative stress response proteins [5] | Piperlongumine | Selectively induces senescent cell death by inhibiting oxidative stress response proteins [5]. | Natural origin; selective senolytic activity [5]. |
Recent research continues to expand the senolytic arsenal. A 2025 study using transcriptomic signatures and network-based methods identified over 600 molecules with potential senolytic activity and uncovered new SCAPs, including AURKA, EGFR, IRS1, SMAD4, and KRAS [4]. Furthermore, novel approaches like antibody-drug conjugates (ADCs) that target surface proteins on senescent cells (e.g., β2-microglobulin) are under development for highly selective clearance [3].
This section provides a core workflow and detailed methodologies for key experiments validating senolytic activity, from in vitro screening to in vivo assessment.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound and its selective toxicity towards senescent cells versus non-senescent controls [5].
Protocol:
Objective: To confirm the reduction of senescent cell burden and characterize the senescent phenotype following treatment.
Protocol:
Objective: To evaluate the efficacy and safety of senolytic compounds in a whole-organism context.
Protocol:
The field of senolytics is rapidly evolving, with several key challenges and future directions emerging:
Sonolisib (PX-866) is a clinical derivative of the natural product wortmannin that functions as a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with promising senolytic properties [1]. This small molecule inhibitor has demonstrated significant potential in targeting colorectal carcinoma, particularly in eliminating therapy-induced senescent cells that contribute to tumor relapse and treatment resistance. The drug's mechanism centers on its ability to specifically induce apoptosis in senescent HCT116 colon carcinoma cells while showing minimal effects on proliferating cells under optimized conditions, creating a valuable therapeutic window for combination therapy approaches [1].
The significance of this compound in colorectal cancer research stems from the high prevalence of PI3K pathway alterations in this malignancy. Approximately 20-25% of colorectal cancers harbor mutations in the PI3KCA gene encoding the catalytic subunit of PI3K, making this pathway an attractive therapeutic target [2]. However, development of PI3K inhibitors in colorectal cancer has faced challenges due to frequent co-occurring mutations in other signaling pathways, particularly KRAS and BRAF, which occur in 35-60% and 15-25% of PI3KCA-mutated colorectal cancers, respectively [2]. This compound represents a promising approach to overcoming these limitations through its novel senolytic mechanism rather than conventional antiproliferative activity.
This compound exerts its specific senolytic effect through simultaneous inhibition of class I PI3K alpha and delta isoforms, which is essential for selective elimination of senescent HCT116 cells [1]. Research has demonstrated that single inhibition of either alpha (using BYL-719/Alpelisib) or delta (using CAL-101/Idelalisib) isoforms alone does not produce senolytic effects, indicating that concurrent inhibition of both isoforms is necessary for optimal activity [1]. This dual inhibition strategy effectively triggers apoptosis specifically in senescent cells while sparing proliferating cells, representing a novel approach to targeting therapy-resistant cancer populations.
At the molecular level, this compound-mediated PI3K inhibition results in increased proteasomal degradation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 across multiple tumor cell lines, including HCT116 [1]. This degradation disrupts the senescence maintenance program and initiates timely apoptosis specifically in senescent tumor cells. The specificity for senescent cells appears to stem from their unique dependence on specific PI3K-mediated survival pathways that are established during the senescence program, which differ from the signaling requirements of proliferating cells.
The PI3K pathway represents a key signaling node downstream of receptor tyrosine kinases (RTKs) in colorectal cancer, frequently hyperactivated through multiple mechanisms including PI3KCA mutations, PTEN loss, or growth factor receptor activation [2]. In the context of colorectal cancer, this compound's targets are strategically positioned within a complex signaling network that includes parallel pathways such as KRAS/BRAF/MEK, which are often co-altered and contribute to resistance mechanisms [2]. The following diagram illustrates the key signaling pathways and this compound's mechanism of action:
Figure 1: this compound Mechanism in Colorectal Cancer Signaling. This compound inhibits PI3K class I alpha/delta isoforms, disrupting downstream signaling and promoting p21 degradation, leading to selective apoptosis in senescent cells. Parallel KRAS/BRAF/MEK pathway frequently co-occurs with PI3K alterations in colorectal cancer.
This compound has demonstrated potent senolytic activity across multiple colorectal cancer model systems. In HCT116 colon carcinoma cells induced into senescence by ionizing radiation or chemotherapeutic agents, this compound treatment resulted in significant reduction of viable senescent cells while showing minimal effects on proliferating cells as measured by crystal violet cytotoxicity assays [1]. This selective cytotoxicity was confirmed through lactate dehydrogenase (LDH) release assays, which detected significant cell death only in senescent populations following this compound treatment [1]. The specificity for senescent cells represents a key advantage for combination therapy approaches with conventional DNA-damaging agents.
The efficacy of this compound extends beyond HCT116 cells to other colorectal cancer cell lines, including RKO, HT29, and SW480, demonstrating broad applicability across different molecular backgrounds [3]. In these models, this compound and related PI3K inhibitors significantly suppressed cancer cell proliferation and migration capacity in vitro. Importantly, in vivo studies using HCT116-derived xenografts in nude mice have confirmed the translational potential of this approach, with treated animals showing marked suppression of tumor growth compared to controls [3].
Table 1: Quantitative Efficacy Profile of this compound in Preclinical Cancer Models
| Cell Line/Model | Senescence Induction Method | Key Efficacy Metrics | Experimental Conditions |
|---|---|---|---|
| HCT116 colon carcinoma | γ-irradiation (ionizing radiation) | Significant reduction in senescent cell viability; Minimal effect on proliferating cells [1] | 24-hour treatment following senescence establishment |
| HCT116 colon carcinoma | Chemotherapeutic (camptothecin) | Dose-dependent elimination of senescent cells [1] | 24-hour treatment after senescence induction |
| MCF-7 mammary carcinoma | γ-irradiation | Specific induction of apoptosis in senescent cells; Visual confirmation of detached dying cells [1] | Treatment after radiation-induced senescence |
| A549 lung carcinoma | γ-irradiation | Primarily senolytic effect with some cytotoxicity in proliferating cells [1] | Treatment after radiation-induced senescence |
| Various CRC lines (RKO, HT29, SW480) | None (proliferating) | Inhibition of proliferation and migration capacity [3] | Direct treatment on proliferating cells |
| HCT116 xenografts | None (in vivo model) | Significant suppression of tumor growth [3] | In vivo administration |
Table 2: Comparison of PI3K Inhibitors in Colorectal Cancer Models
| PI3K Inhibitor | Specificity | Experimental Context | Efficacy in Colorectal Cancer Models |
|---|---|---|---|
| This compound (PX-866) | Pan-class I PI3K | Senolytic activity in therapy-induced senescent cells | Specifically induces apoptosis in senescent HCT116 cells [1] |
| Wortmannin | Pan-class I PI3K | Natural product precursor to this compound | Senolytic activity but with short half-life in cell culture [1] |
| Alpelisib (BYL-719) | PI3Kα specific | Monotherapy and combination studies | Limited efficacy alone; requires combination with delta isoform inhibition for senolysis [1] |
| Idelalisib (CAL-101) | PI3Kδ specific | Monotherapy and combination studies | Limited efficacy alone; requires combination with alpha isoform inhibition for senolysis [1] |
| Copanlisib | PI3Kα/δ specific | NCI-MATCH trial cohort | No response in 4 colorectal cancer patients with PIK3CA mutations [2] |
| Taselisib | β-sparing PI3K | NCI-MATCH trial cohort | Stable disease in 3 of 6 colorectal cancer patients; no objective responses [2] |
The establishment of robust senescence models is essential for evaluating this compound's senolytic activity. The following protocol details senescence induction in HCT116 cells using ionizing radiation or chemotherapeutic agents:
Cell Culture Preparation: Maintain HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum, 100 μg/mL streptomycin, and 10,000 U/mL penicillin at 37°C under 5% CO₂ and 95% humidity [3]. Seed cells at appropriate densities based on experimental requirements (e.g., 3×10³ cells/well in 96-well plates for viability assays, 4×10⁵ cells/well in 6-well plates for wound healing assays) [3].
Senescence Induction Methods:
Senescence Validation:
Evaluation of this compound's specific senolytic activity requires comprehensive assessment of cell viability and death in both senescent and proliferating HCT116 cells:
Compound Preparation: Prepare fresh This compound (PX-866) stock solution in DMSO at 10 mM concentration. Serially dilute in complete medium to achieve working concentrations (typically ranging from 0.1-30 μM). Include DMSO vehicle control (typically 0.1% final concentration) [1].
Treatment Protocol:
Viability and Cytotoxicity Assessment:
Apoptosis Detection:
The following workflow diagram illustrates the key experimental steps for evaluating this compound activity:
Figure 2: Experimental Workflow for this compound Senolysis Assessment. Comprehensive protocol for evaluating this compound activity in HCT116 cells, including senescence induction, treatment, and multiparameter efficacy assessment.
The evaluation of this compound efficacy has been enhanced through implementation of sophisticated model systems that better recapitulate in vivo conditions:
Cancer-on-Chip Technology: Microfluidic platforms enable exposure of HCT116 spheroids to dynamic, in vivo-like drug concentrations including simulated drug-free periods that mimic clinical pharmacokinetics [6]. These systems utilize polydimethylsiloxane (PDMS) chips with U-shaped wells for spheroid placement and continuous perfusion at 2 μL/min to maintain homeostasis. The 3D architecture of spheroids in these systems better replicates tumor microenvironment conditions compared to traditional monolayer cultures [6].
Xenograft Models: HCT116 cells are subcutaneously inoculated into the right groin of female BALB/c nude mice (6-8 weeks old) at 2×10⁶ cells per mouse [3]. This compound is administered daily orally at 30 mg/kg or equivalent vehicle control for 21 days. Tumor dimensions are measured regularly, with volume calculated as ½ × length × width². All procedures must comply with institutional animal care guidelines, with maximum tumor dimensions not exceeding 2 cm length, 2000 mm³ volume, or 2 g weight [3].
In Silico HCT116 Models: Quantitative structure-activity relationship (QSAR) studies using molecular and nuclear magnetic resonance (NMR) descriptors have been developed through exploration of machine learning techniques [7]. These computational approaches use half maximal inhibitory concentration (IC₅₀) values from extensive compound libraries (7,339 molecules from ChEMBL and ZINC databases) to build predictive models with R² values of 0.75 and 0.73 for training and test sets, respectively [7].
This compound demonstrates enhanced efficacy when strategically combined with other therapeutic agents:
Sequential Chemotherapy Combinations: Maximum cytotoxicity in HCT116 cells is achieved with sequential administration of docetaxel (1 hour) followed by flavopiridol (24 hours) and then this compound (24 hours) [4]. This carefully timed approach significantly reduces colony formation in soft agar and augments apoptosis compared to simultaneous administration or alternative sequences.
Dual Pathway Targeting: Given the frequency of co-occurring pathway alterations in colorectal cancer, combination approaches targeting both PI3K and parallel pathways show promise. The senolytic activity of this compound can be leveraged alongside inhibitors of resistance pathways such as MEK or EGFR to address the complex signaling networks in colorectal cancer [2].
The discovery of this compound's senolytic properties represents a significant advancement in colorectal cancer therapeutic strategy, particularly for addressing therapy-induced senescence that contributes to tumor relapse and treatment resistance [1]. This approach specifically targets the persistent senescent cell population that conventional chemotherapeutics often leave behind, providing a complementary mechanism to standard DNA-damaging agents. The specificity for senescent cells offers potential for reduced side effects compared to broadly cytotoxic agents, as proliferating normal tissues may be spared.
Future research directions should focus on refining combination protocols that optimally integrate this compound with existing standard-of-care regimens for colorectal cancer. Additionally, biomarker development to identify patients most likely to benefit from senolytic approaches represents a critical research priority. The complex interplay between PI3K signaling and co-occurring mutations in colorectal cancer necessitates continued investigation into rational combination therapies that can address the multifactorial nature of this disease [2]. As advanced model systems such as cancer-on-chip technologies continue to evolve, they offer promising platforms for more predictive evaluation of this compound efficacy and optimization of treatment schedules before advancing to clinical trials [6].
Cellular senescence is a fundamental biological process characterized by irreversible cell cycle arrest in response to various stressors including DNA damage, oxidative stress, telomere shortening, and oncogenic signaling. While serving as a protective mechanism against cancer proliferation, the progressive accumulation of senescent cells contributes significantly to aging and age-related diseases through the development of a pro-inflammatory senescence-associated secretory phenotype (SASP). The targeted elimination of senescent cells, a process termed senolysis, has emerged as a promising therapeutic strategy for extending healthspan and mitigating age-related pathology [1] [2].
This compound (PX-866) is a clinically tested pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has recently been identified as a novel senolytic compound. As a more stable derivative of wortmannin, this compound demonstrates enhanced pharmacological properties while maintaining potent PI3K inhibition. Recent evidence indicates that this compound induces selective apoptosis in senescent tumor cells across multiple cell lines, positioning it as a promising candidate for senolytic intervention in age-related pathologies and cancer treatment-related senescence [3] [4].
Table 1: this compound treatment concentrations for senolysis across different experimental models
| Cell Line | Senescence Induction Method | Effective Senolytic Concentration Range | Treatment Duration | Key Findings | Citation |
|---|---|---|---|---|---|
| HCT116 colon carcinoma | Ionizing radiation (γIR) | 0.1-10 µM | 24 hours | Dose-dependent senolysis; Significant LDH release in senescent cells only | [3] |
| HCT116 colon carcinoma | Chemotherapy (camptothecin) | 0.1-10 µM | 24 hours | Robust senolytic effect across senescence induction methods | [3] |
| MCF-7 mammary carcinoma | Ionizing radiation (γIR) | 1-10 µM | 24 hours | Specific elimination of senescent cells; Minimal effect on proliferating cells | [3] |
| A549 lung carcinoma | Ionizing radiation (γIR) | 1-10 µM | 24 hours | Senolytic activity with some cytotoxicity in proliferating cells | [3] |
Table 2: Comparison of this compound with other PI3K inhibitors in senolytic applications
| PI3K Inhibitor | Specificity | Effective Senolytic Concentration | Cell Lines Tested | Notes |
|---|---|---|---|---|
| This compound (PX-866) | Pan-class I PI3K | 0.1-10 µM | HCT116, MCF-7, A549 | Clinical derivative of wortmannin; more stable formulation |
| Wortmannin | Pan-class I PI3K | 0.1-10 µM | HCT116 | Short half-life in cell culture media; identified in primary screen |
| BAY80-6946 (Copanlisib) | Pan-class I PI3K | Not specified | Not tested in senescence | FDA-approved for cancer therapy; mentioned as senolytic |
| BYL-719 (Alpelisib) | PI3Kα isoform | Ineffective alone | HCT116 | Requires combination with delta isoform inhibitor for senolysis |
| CAL-101 (Idelalisib) | PI3Kδ isoform | Ineffective alone | HCT116 | Requires combination with alpha isoform inhibitor for senolysis |
Principle: Cellular senescence can be induced through multiple methods including DNA damage (ionizing radiation or chemotherapeutic agents), replicative exhaustion, or oncogene activation. The following protocol details senescence induction using ionizing radiation, which produces a homogeneous senescent population suitable for senolysis testing [3].
Materials:
Procedure:
Timeline Considerations: The senescence phenotype typically stabilizes 5-7 days post-induction, with optimal experimental windows between days 6-10 [3].
Principle: this compound induces selective apoptosis in senescent cells through inhibition of PI3K signaling and subsequent p21 proteasomal degradation, bypassing normal senescence-associated apoptosis resistance [3].
Materials:
Procedure:
Validation Criteria: Successful senolysis is confirmed when significant cytotoxicity is observed in senescent cells with minimal effect on proliferating counterparts at the same this compound concentrations [3].
The following diagram illustrates the molecular mechanism of this compound-mediated senolysis:
Figure 1: Molecular mechanism of this compound-induced senolysis through PI3K inhibition and p21 degradation
Mechanistic Insights: this compound induces senescent cell death through a dual isoform inhibition mechanism, requiring simultaneous targeting of both PI3K class I alpha and delta isoforms. This combined inhibition triggers proteasomal degradation of p21, a critical cyclin-dependent kinase inhibitor that maintains senescence arrest. The degradation of p21 reactivates cell cycle processes in senescent cells, ultimately leading to apoptotic pathway activation and selective elimination of senescent cells while sparing proliferating counterparts [3].
The specificity of this compound for senescent cells stems from the unique dependency of established senescent cells on PI3K signaling for maintaining their viability, unlike proliferating cells that primarily utilize these pathways for growth regulation. This mechanistic understanding provides the foundation for therapeutic window observed in experimental models [3].
Cell Type Variability: Senolytic response to this compound demonstrates significant variation across different cell types and senescence induction methods. Comprehensive dose-response validation is essential for each experimental system [3].
Timing Considerations: The optimal treatment window for senolysis assessment is 6-10 days post-senescence induction, once the senescence phenotype is fully established but before widespread spontaneous cell death occurs [3].
Combination Approaches: Recent evidence suggests that simultaneous inhibition of PI3K-alpha and delta isoforms is necessary for robust senolysis, indicating potential benefits of combination therapies [3].
Cytotoxicity in Proliferating Cells: At higher concentrations (≥10 µM), this compound demonstrates some cytotoxicity in proliferating A549 cells, indicating a narrow therapeutic window in certain cell types [3].
Biomarker Requirements: Effective translation requires development of specific senescence biomarkers to identify optimal candidates for this compound therapy and monitor treatment response [1].
Delivery Challenges: Like many senolytic agents, this compound faces bioavailability and tissue-specific delivery hurdles that must be addressed for clinical application [1].
The emerging field of senotherapeutics continues to evolve, with this compound representing a promising second-generation senolytic with well-defined molecular mechanisms. Further investigation is warranted to fully explore its potential for treating senescence-associated conditions and age-related diseases [2] [3].
Sonolisib is a pan-class I PI3K inhibitor known for its research use in oncology, particularly in investigating the PI3K/AKT/mTOR signaling pathway [1]. The storage conditions are critical for maintaining the compound's stability.
Table 1: this compound (PX866) Chemical and Storage Data
| Property | Specification |
|---|---|
| CAS Number | 502632-66-8 [2] |
| Synonyms | PX866, PX-866 [2] |
| Molecular Formula | C₂₉H₃₅NO₈ [2] |
| Molecular Weight | 525.59 g/mol [2] |
| Physical Form | Solid (powder) [2] |
| Storage (Powder) | -20°C [2] |
| Storage (Solution) | -80°C [2] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, strong reducing agents [2] |
The manufacturer's Safety Data Sheet (SDS) provides the following guidance for handling this compound [2]:
This compound is a pan-phosphatidylinositol-3-kinase (PI3K) inhibitor [1]. It targets all four isoforms of class I PI3K enzymes (α, β, δ, and γ) and has been investigated in various cancer research contexts, including:
The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
A significant gap exists in the publicly available information. The search results I obtained do not contain detailed cell culture protocols for using this compound. The following essential parameters are missing:
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this signaling cascade is frequently observed in numerous cancers, making it a prominent therapeutic target [1] [2]. This compound (PX-866) is an orally bioavailable, irreversible pan-isoform inhibitor of Class I PI3K [3]. It is a structural analogue of wortmannin, developed to exhibit improved pharmaceutical properties and potent enzymatic inhibition [3] [2].
Its mechanism of action involves the irreversible inhibition of the p110 catalytic subunit of PI3K, thereby preventing the production of the lipid second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition suppresses the downstream activation of Akt and its effectors, including mTOR, leading to reduced tumor cell growth and survival [3]. The following diagram illustrates the core PI3K/Akt/mTOR pathway and the site of this compound inhibition.
Table 1: Biochemical and Pharmacological Profile of this compound
| Parameter | Specification | Reference |
|---|---|---|
| Chemical Name | This compound (PX-866) | [3] |
| CAS Number | 502632-66-8 | [3] |
| Molecular Weight | 525.59 g/mol | [3] |
| Mechanism | Irreversible, pan-Class I PI3K inhibitor | [3] |
| Primary Targets (IC₅₀) | p110α (0.1 nM), p120γ (1.0 nM), p110δ (2.9 nM) | [3] |
| Solubility | 100 mg/mL in DMSO (190.26 mM) | [3] |
| Recommended In Vitro Stock Concentration | 10 mM in DMSO | [3] |
This assay quantitatively measures this compound's ability to inhibit PI3K-mediated PIP3 production.
Table 2: Example In Vitro Enzymatic IC₅₀ Data for this compound
| PI3K Isoform | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| p110α | 0.1 | Not Specified | [3] |
| p110δ | 2.9 | Not Specified | [3] |
| p120γ | 1.0 | Not Specified | [3] |
This protocol assesses the functional consequences of this compound treatment in cancer cell lines.
The experimental workflow for the cell-based assay is summarized below.
This colorimetric assay measures the anti-proliferative effects of this compound following sustained exposure.
Table 3: Example Antitumor Efficacy of this compound and Comparators in Preclinical Models
| Cancer Model | Inhibitor | Key Findings (In Vitro/Vivo) | Reference |
|---|---|---|---|
| Merkel Cell Carcinoma (MCC) | Copanlisib (PI3Kα/δ) | Most potent antitumor effects in panel; inhibited proliferation & tumor growth in CDX/PDX models | [5] |
| Medulloblastoma | Pictilisib (Pan-PI3K) | Impaired cell migration and tumor growth | [2] |
| Ovarian Cancer | D-116883 (PI3K inhibitor) | Increased apoptosis, decreased cell growth | [2] |
| Colorectal Cancer (PIK3CA-mutant) | Copanlisib, LY3023414 | Increased apoptosis, decreased cell growth & proliferation | [2] |
| PIK3CA-mutant Breast Cancer | Alpelisib (PI3Kα) | FDA-approved for HR+/HER2- advanced breast cancer | [1] |
Evaluating the efficacy of this compound in animal models is a critical step in preclinical development.
| Attribute | Details |
|---|---|
| Drug Name | Sonolisib (also known as PX-866) |
| Classification | Irreversible, pan-isoform (pan-class I) PI3K inhibitor [1] [2] [3] |
| Mechanism of Action | Inhibits PI3K alpha, gamma, and delta isoforms, preventing production of PIP3 and activation of the PI3K/Akt signaling pathway [1] [3]. It acts as an irreversible covalent inhibitor by modifying a specific lysine residue (K802) in the PI3K ATP-binding site [4]. |
| Primary Investigated Tumor Entities | Glioblastoma, Prostate Cancer, Advanced Solid Tumors, Advanced BRAF-mutant Cancers, Non-Small Cell Lung Cancer (NSCLC), Head and Neck Squamous Cell Cancer, Metastatic Colorectal Carcinoma [1] [4]. |
The following diagram illustrates the core mechanism of action of this compound and the signaling pathway it inhibits.
While specific clinical protocols are unavailable, some search results describe the experimental use of this compound in a preclinical, cell-based setting for studying a novel function: the selective elimination of senescent cells (senolysis) [5].
Q1: What is the solubility of Sonolisib in DMSO? this compound has high solubility in DMSO. It can be dissolved at a concentration of at least 100 mg/mL (approximately 190 mM) to create a stock solution [1] [2] [3].
Q2: How should I store this compound stock solutions? For long-term storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month [1] [2]. Always aliquot the solution to avoid repeated freeze-thaw cycles.
Q3: What are some common formulation recipes for in vivo studies? Here are two common formulations for preparing working solutions for animal experiments:
| Formulation | Composition | Final this compound Concentration |
|---|---|---|
| Formulation 1 [1] [2] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | (\geq) 2.5 mg/mL (4.76 mM) |
| Formulation 2 [1] [2] | 10% DMSO + 90% (20% SBE-β-CD in Saline) | (\geq) 2.5 mg/mL (4.76 mM) |
Note: Co-solvents should be added sequentially in the order listed to ensure a clear solution [1] [2].
This protocol is for creating a high-concentration stock solution suitable for in vitro studies.
This protocol describes preparing 1 mL of a 2.5 mg/mL solution suitable for administration in animal models.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in DMSO stock | Water absorption in DMSO; supersaturation. | Use fresh, anhydrous DMSO. Warm the tube gently to 37°C and vortex. If precipitate persists, briefly sonicate in a water bath [2]. |
| Precipitation in in vivo formulation | Incorrect order of solvent addition; poor mixing. | Always add co-solvents in the specified sequence. Ensure vigorous vortexing after each addition. |
| Loss of biological activity | Degradation from improper storage; repeated freeze-thaw cycles. | Store stock solutions at recommended temperatures (-80°C). Always create single-use aliquots to minimize freeze-thaw cycles [1] [2]. |
| Low solubility in aqueous buffers | Inherent property of the compound. | Do not dilute DMSO stock directly into large volumes of aqueous buffer. Use one of the recommended in vivo formulations which are designed to maintain solubility. |
The following diagram outlines the key decision points and steps for preparing this compound solutions for different experimental applications.
The table below summarizes the best practices for handling and storing Sonolisib, based on general protocols for similar investigational compounds [1].
| Aspect | Specification / Recommendation |
|---|---|
| Chemical Nature | Clinical derivative of the pan-PI3K inhibitor Wortmannin [2]. |
| Storage Condition | ≤ -70°C [1]. |
| Stock Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) [1]. |
| Stock Concentration | 800x of the final tested concentration [1]. |
| Aliquoting | Recommended to avoid repeated freeze-thaw cycles. |
| Protection from Light | Advised, as light can degrade many photosensitive compounds. |
Understanding potential degradation pathways can help you troubleshoot experimental inconsistencies.
Since direct stability data is limited, you can establish the stability profile for this compound in your specific media and conditions. Here is a detailed methodology you can follow.
Analysis Methods:
The most critical finding from the literature is that This compound is a more stable derivative of wortmannin, specifically designed to overcome the short half-life of the parent molecule in biological systems [2]. However, "more stable" does not mean "completely stable." The lack of explicit data means that establishing the stability profile in your specific experimental setup is essential for generating reliable and reproducible results.
This compound is an investigational small molecule inhibitor of phosphoinositide-3-kinase (PI3K) [1]. While PI3K signaling is implicated in cellular senescence pathways [2], the published research focus for this compound has been on cancer therapeutics, with clinical trials investigating its use for conditions like glioblastoma and advanced solid tumors [1]. No studies were found that directly test its application as a senolytic or senomorphic agent, which means dose optimization for senescent cells remains an unexplored area.
Based on general principles of senotherapy research, here are answers to anticipated questions.
Q: What is the recommended dose range of this compound for clearing senescent cells in vitro?
Q: How can I confirm that this compound is acting as a senolytic in my experiment?
| Method | Measurement | Technical Note |
|---|---|---|
| Annexin V/PI Staining & Flow Cytometry [3] | Quantifies apoptosis (Annexin V+) and necrosis (PI+). | Compare death rates in senescent vs. non-senescent control cells treated with this compound. |
| Caspase 3/7 Activity Assay [3] | Measures activation of key apoptosis executioner enzymes. | A senolytic should show higher caspase activity in senescent populations. |
| SA-β-Gal Staining [3] | Counts senescent cells before and after treatment. | A reduction in SA-β-Gal+ cells post-treatment indicates successful senolysis. |
Since no protocol exists for this compound, the diagram below and the following steps outline a general framework for initiating a senolytic dose-finding screen. This workflow is adapted from established practices in the field, such as morphology-based screening approaches [5].
Induce Senescence: Generate a robust model of cellular senescence. Common methods include:
Confirm Senescence Phenotype: Validate the successful induction of senescence 7-14 days after treatment using at least two established markers [3]:
Establish a Co-culture Model: Plate your validated senescent cells together with non-senescent, proliferating cells of the same type. This setup is crucial for testing the selectivity of this compound.
Treat with this compound (Dose Gradient): Apply this compound across a wide range of concentrations (e.g., 1 nM to 10 µM) to the co-culture. Include a DMSO vehicle control.
Quantify Selective Cell Death: After 24-72 hours of treatment, assess cell death specifically in the senescent population using the assays listed in the table above (e.g., Annexin V flow cytometry).
Optimize Dosing Regimen: Test different treatment schedules. Research on other senolytics like dasatinib and quercetin suggests that intermittent dosing (e.g., 2 days on, 5 days off) may be more effective and safer than continuous treatment by allowing for tissue repair and preventing resistance [6] [7].
I hope this technical framework provides a solid foundation for your investigations. The field of senotherapeutics is rapidly evolving, and your work could help define the role of PI3K inhibitors in this promising area.
1. What is Sonolisib's primary mechanism of action? this compound is an irreversible, pan-isoform inhibitor of Class IA Phosphatidylinositol 3-Kinase (PI3K). It potently inhibits all catalytic isoforms of Class I PI3K, thereby blocking the PI3K/AKT/mTOR signaling pathway—a key driver of cell survival, growth, and proliferation that is frequently dysregulated in cancer [1] [2].
2. What is the potency (IC50) of this compound against different PI3K isoforms? The inhibitory profile of this compound against various Class I PI3K isoforms is summarized in the table below.
| PI3K Isoform | IC50 Value |
|---|---|
| p110α | 0.1 nM |
| p110δ | 2.9 nM |
| p120γ (PI3Kγ) | 1.0 nM |
Table: Isoform-specific inhibitory concentration (IC50) of this compound. Data synthesized from source [3].
3. How does this compound work in a cellular context? The following diagram illustrates the signaling pathway targeted by this compound and its subsequent cellular effects.
4. What is a general protocol for in vitro cell-based assays with this compound? Below is a representative methodology for assessing this compound's activity in cancer cell lines [3] [4].
5. What is a notable non-traditional effect of this compound? Recent research has identified this compound as a senolytic agent. It can selectively induce apoptotic cell death in senescent tumor cells that have been induced by DNA-damaging agents like radiation or chemotherapy, while having a lesser effect on proliferating cells [4]. This suggests potential applications in combination therapies to eliminate treatment-resistant senescent cells.
| PI3K Isoform | IC50 (nM) |
|---|---|
| p110α | 0.1 [2] |
| p120γ (p110γ) | 1.0 [2] |
| p110δ | 2.9 [2] |
Answer: Confirming irreversible binding requires specific experimental designs that differentiate it from reversible inhibition.
Recommended Protocol: Washout Experiment
Troubleshooting Guide:
Answer: The efficacy of this compound is highly dependent on the genetic context of the cancer cell line, primarily the status of the PI3K pathway itself.
Key Determinants of Sensitivity:
Recommended Protocol: Profiling Cell Line Sensitivity
Troubleshooting Guide:
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of this compound's irreversible inhibition.
This diagram shows that this compound covalently and irreversibly binds to the active PI3K enzyme, blocking the conversion of PIP2 to PIP3 and subsequent signal transduction [4] [2] [3].
This compound is a PI3K inhibitor. Inhibiting the PI3K/AKT/mTOR pathway can trigger a specific type of cellular senescence, often as part of a "one-two punch" cancer therapy strategy [1] [2].
The diagram below illustrates the core signaling pathway and how its inhibition leads to senescence.
Initiating senescence requires a sustained treatment period. The table below summarizes general timing for senescence induction.
| Parameter | Typical Induction Timeline & Details |
|---|---|
| Initial Pathway Inhibition | Effects are rapid (hours). However, this initiates the process but does not immediately cause irreversible senescence [3]. |
| Stable Senescence Establishment | Typically requires several days (e.g., 3-7 days) of sustained pathway inhibition. The exact time can vary based on cell type and specific protocol [2]. |
| Key Event | The arrest is ultimately mediated by p21 and p16, which inhibit CDKs. This arrest is then converted to senescence by continued activity of pathways like mTOR [3]. |
Here is a detailed methodology for inducing senescence with this compound and confirming it experimentally.
1. Inducing Senescence with this compound
2. Validating Senescence Phenotype After the treatment period, confirm senescence using these standard assays. A combination of markers is necessary for robust identification [1] [4] [5].
| Assay | Protocol Summary | Key Interpretation |
|---|---|---|
| SA-β-Gal Staining [5] | Fix cells and incubate with X-Gal solution at pH 6.0 overnight. Senescent cells will show blue cytoplasmic precipitate. | Considered a gold standard. High lysosomal activity at suboptimal pH is a hallmark of senescence. |
| Western Blot | Analyze protein lysates for elevated levels of p21, p16, and p53 [5]. | Confirms activation of key senescence effector pathways. |
| Immunofluorescence | Stain for proteins like γH2AX (DNA damage foci) or Lamin B1 (loss of nuclear envelope protein) [6] [2]. | Provides visual confirmation and can be quantified. γH2AX indicates persistent DNA damage. |
| SASP Analysis | Collect conditioned medium and measure SASP factors (e.g., IL-6, IL-8) via ELISA or multiplex assays [1] [4]. | Confirms the functional secretory phenotype of senescent cells. |
Here are solutions to frequently encountered problems.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Senescence Induction | Treatment duration too short; drug concentration too low. | Extend treatment time (e.g., to 7-10 days); perform a dose-response curve to find the optimal concentration. |
| High Cell Death | This compound concentration is too high, triggering apoptosis instead of senescence. | Titrate the drug to a lower, sub-lethal concentration that induces growth arrest without massive cell death. |
| Inconsistent SA-β-Gal Staining | Incorrect pH of staining solution; over-fixation of cells. | Carefully prepare the staining solution at pH 6.0 and follow fixation protocols precisely [5]. |
| Heterogeneous Senescence in Culture | Natural variability in cell population response; uneven drug exposure. | Ensure uniform cell seeding and thorough mixing of drug in medium. Consider using a second, independent senescence marker for validation. |
Sonolisib is a small molecule inhibitor of phosphoinositide 3-kinase (PI3K), a key node in a signaling pathway that is frequently dysregulated in cancer [1] [2]. Inhibiting this pathway can reduce cell proliferation and induce cell death.
The table below summarizes how this compound's properties and action could lead to interference in common cytotoxicity assays.
| Potential Cause | Description & Impact on Assays |
|---|---|
| Altered Metabolism | This compound inhibits PI3K/AKT/mTOR signaling, directly reducing metabolic activity [1]. Impact: Tetrazolium salt assays (MTT, MTS, WST) measure dehydrogenase activity; reduced signal may reflect pathway inhibition, not death, causing false positives for cytotoxicity [3] [4]. |
| Cytotoxicity Thresholds | General guidance suggests that high levels of cytotoxicity (e.g., >25% cell death) can cause false positive DNA damage due to secondary effects [5]. Impact: This principle applies broadly; results from highly cytotoxic this compound concentrations may be unreliable. |
| Assay Principle | Different assays measure different endpoints (metabolism, membrane integrity, etc.) [3] [4]. Impact: Relying on a single assay type increases risk of misinterpretation. |
The following diagram illustrates the core PI3K/AKT/mTOR pathway that this compound targets, which is crucial for understanding its mechanism and potential off-target effects on metabolic assays.
To minimize false positives, adopt a multi-faceted approach that includes using orthogonal assays and carefully designing your experiments.
The workflow below outlines a robust strategy for assessing this compound's effects while controlling for false positives.
Q1: Why might my results show a strong cytotoxic effect for this compound in a WST-8 assay, but I see little effect in my LDH release assay? This is a classic sign of a false positive in the metabolic assay. This compound is working as intended by inhibiting the PI3K pathway and slowing down cellular metabolism. The WST-8 signal drops because the cells are metabolically less active, not necessarily because they are dead. The LDH assay, which measures membrane integrity, is more accurate for confirming actual cell death in this context [3] [4].
Q2: My this compound treatment group shows high cytotoxicity. At what point should I suspect the results are false positives? A general guideline is to be cautious when cytotoxicity exceeds 25% compared to the concurrent negative control. Effects seen at higher levels of cell death may be secondary to general toxicity rather than a specific genotoxic or intended cytotoxic effect of the drug [5]. Always check the health of your control cells.
Q3: What is the most critical step I can take to avoid false positives? The most critical step is to never rely on a single assay. Always confirm your findings using an orthogonal assay based on a different biochemical principle. For a PI3K inhibitor like this compound that affects metabolism, pairing a metabolic assay (like MTT) with a membrane integrity assay (like LDH) is highly recommended [3] [5] [4].
| Inhibitor | Primary Target(s) | Key IC50 Values (nM) [1] [2] | Clinical Status / Key Indications | Notable Features & Administration |
|---|---|---|---|---|
| Sonolisib (PX-866) | Pan-Class I PI3K [1] [3] | PI3Kα: 0.1 [1] | Investigational [3] | Irreversible inhibitor [4]. Known to have a short half-life [3]. |
| Copanlisib (BAY 80-6946) | Pan-Class I (α/δ preferential) [2] [5] | PI3Kα: 0.5 [2] [1] PI3Kδ: 0.7 [2] | Approved: Follicular Lymphoma (FL) [2] | Potent against α and δ isoforms [2]. Intravenous administration [2]. | | Idelalisib (CAL-101) | PI3Kδ (isoform-specific) [4] [2] | PI3Kδ: 2.5 [2] | Approved: CLL, SLL, FL [4] [5] | First-in-class δ inhibitor for hematologic cancers [5]. Oral administration [2]. | | Alpelisib (BYL719) | PI3Kα (isoform-specific) [4] [1] | PI3Kα: 4.6 [4] [1] | Approved: HR+/HER2- PIK3CA-mutant breast cancer [6] [1] | First α-specific inhibitor approved for a solid tumor [1]. Oral administration [6]. |
Supporting experimental data reveals how these inhibitors are evaluated and their relative effectiveness in different models.
The following workflows are central to generating the data discussed in the comparison guides.
This protocol is used for high-throughput screening of drug efficacy and synergy in a 3D model [7].
This established protocol evaluates the antitumor potential of inhibitors in a live organism [5].
This compound (PX-866) is a clinical derivative of the pan-PI3K inhibitor wortmannin [1]. Its ability to induce apoptotic cell death has been confirmed in specific experimental contexts, particularly in the elimination of senescent tumor cells—a process known as senolysis [1].
The table below summarizes the key experimental findings from the identified study.
| Aspect | Findings on this compound (PX-866) |
|---|---|
| Cell Death Type | Apoptosis in senescent tumor cells [1] |
| Key Molecular Mechanism | Increased proteasomal degradation of the CDK inhibitor p21WAF1/CIP1, leading to timely induction of apoptosis [1] |
| Tested Cell Lines | HCT116 (colon carcinoma), MCF-7 (mammary carcinoma), A549 (lung carcinoma) [1] |
| Senescence Inducers | Ionizing radiation (γIR) and chemotherapeutics (e.g., camptothecin) [1] |
| Specificity | Potently induced cell death in senescent cells, but not in proliferating cells (except for a cytotoxic effect on proliferating A549 cells) [1] |
| Broader Relevance | The senolytic property was also confirmed for other pan-PI3K inhibitors, like Copanlisib. Simultaneous inhibition of both PI3K class I alpha and delta isoforms was necessary and sufficient to reproduce this senolytic effect [1] |
The study that identified this compound's senolytic properties used several methods to confirm and quantify cell death. Here are the key experimental protocols cited:
For researchers planning apoptosis detection experiments, a separate methodological study identified YO-PRO-1/7-AAD staining combined with flow cytometry as a highly sensitive and low-cost alternative for detecting early apoptotic cells in human peripheral blood mononuclear cells (PBMCs) [2].
This compound is a pan-class I Phosphoinositide 3-Kinase (PI3K) inhibitor. The diagram below illustrates the core PI3K/AKT pathway it targets and the specific mechanism for inducing apoptosis in senescent cells.
The key finding is that this compound's inhibition of PI3K triggers a non-canonical pathway that leads to the degradation of p21, which is a crucial protein for maintaining the senescent state, thereby pushing these cells into apoptosis [1].
The following table consolidates experimental data on Sonolisib's ability to selectively eliminate senescent cells. The "Senolytic Specificity" metric indicates a statistically significant and dose-dependent increase in cell death in senescent populations compared to their proliferating counterparts.
| Cell Line | Senescence Inducer | Key Experimental Readouts | Senolytic Specificity | Citation |
|---|
| HCT116 (Colon Carcinoma) | - 20 Gy ionizing radiation (γIR)
To ensure reproducibility, here are the methodologies used in the cited studies for key experiments.
Senescence Induction:
Cytotoxicity / Senolysis Assessment (Crystal Violet Assay):
Cell Death Quantification (LDH Release Assay):
This compound is a pan-Class I PI3K inhibitor. Research indicates its senolytic action is not due to broad cytotoxicity but a specific mechanism triggered in senescent cells.
The diagram below illustrates this specific senolytic mechanism.
A 2024 study identified Sonolisib (PX-866) as a senolytic agent, a substance that selectively eliminates senescent cells [1]. This is a key finding because while DNA-damaging agents (like radiation and chemotherapy) can kill tumor cells, they can also induce senescence in others. These senescent cells can promote tumor relapse and therapy resistance [1].
The table below summarizes the core findings from this research:
| Aspect | Details from the Research |
|---|---|
| Primary Finding | This compound (PX-866) acts as a senolytic, preferentially inducing apoptosis (cell death) in senescent tumor cells over proliferating ones [1]. |
| Mechanism of Action | Pan-class I PI3K inhibitor. Senolytic effect requires simultaneous inhibition of both PI3K-alpha and delta isoforms [1]. |
| Key Molecular Effect | Inhibition leads to proteasomal degradation of p21WAF1/CIP1, a key protein that enforces cell cycle arrest in senescent cells, triggering apoptosis [1]. |
| Therapeutic Rationale with DNA Damage | Combining this compound with DNA-damaging radiotherapy or chemotherapy could eliminate treatment-induced senescent cells, potentially reducing tumor relapse and side effects like fibrosis [1]. |
The 2024 study used the following methodology to identify and verify this compound's senolytic properties [1]:
The diagram below visualizes this experimental workflow and the biological pathway involved.
This compound (also known as PX-866) is a pan-PI3K inhibitor, meaning it targets all class I PI3K isoforms but with varying potency [1]. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against the PI3K isoforms and compares it with other inhibitors.
Table 1: PI3K Inhibitor Potency Profiles (IC₅₀ values in nmol/L)
| Inhibitor Name | Type | PIK3CA (p110α) | PIK3CB (p110β) | PIK3CD (p110δ) | PIK3CG (p110γ) | mTOR | Key Features & Notes |
|---|---|---|---|---|---|---|---|
| This compound (PX-866) | Pan-PI3K | 0.1 [1] | >300 [1] | 2.9 [1] | 1 [1] | Information Missing | Irreversible inhibitor; high potency for α, δ, γ isoforms; very low β-isoform activity [1]. |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5 [1] | 3.7 [1] | 0.7 [1] | 6.6 [1] | No | Potent inhibitor of α and δ isoforms; primarily inhibits PI3Kα and PI3Kδ [2] [1]. |
| Buparlisib (BKM120) | Pan-PI3K | 52 [3] [1] | 166 [3] [1] | 116 [3] [1] | 262 [3] [1] | No | Reversible inhibitor; targets all four class I isoforms [3] [1]. |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 [1] | 33 [1] | 3 [1] | 75 [1] | No | Class 1 selective inhibitor [2] [1]. |
| Alpelisib (BYL719) | Isoform-selective (α) | 4.6 [1] | 1200 [1] | 290 [1] | 250 [1] | No | First FDA-approved α-specific inhibitor for PIK3CA-mutated breast cancer [1]. |
| PI-103 | Dual PI3K/mTOR | 8.4 [4] | 3 [4] | 15 [4] | 86 [4] | 5.7 [4] | Early-generation tool compound; fast metabolism in vivo limits clinical use [4]. |
| GSK1059615 | Dual PI3K/mTOR | 0.4 [4] | 0.6 [4] | 2 [4] | 5 [4] | 12 [4] | Reversible, pan-PI3K and pan-mTOR inhibitor [4]. |
The IC₅₀ values in the table are typically determined through biochemical kinase assays.
To contextualize the data, the diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the inhibition points of the different drug classes.
Irritant